5-Hydroxy-4-methoxy-2-methylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-4-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-9(12-2)8(11)4-7(6)5-10/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPJCNNIVOVKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505508 | |
| Record name | 5-Hydroxy-4-methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7721-61-1 | |
| Record name | 5-Hydroxy-4-methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-4-methoxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis Strategies for 5 Hydroxy 4 Methoxy 2 Methylbenzaldehyde and Its Analogs
Multi-Step Total Synthesis Approaches
A common and effective strategy for synthesizing analogs of 5-hydroxy-4-methoxy-2-methylbenzaldehyde begins with veratraldehyde (3,4-dimethoxybenzaldehyde). This precursor already contains the core methoxy (B1213986) and aldehyde functionalities, simplifying the synthetic route. The primary challenge lies in introducing substituents at the C-2 position and selectively modifying the hydroxyl and methoxy groups at the C-5 and C-4 positions, respectively.
One documented approach synthesizes 2-substituted-5-hydroxy-4-methoxybenzaldehyde derivatives from veratraldehyde. researchgate.net This pathway first involves the functionalization of the C-2 position, followed by a selective demethylation at the C-5 position to yield the final hydroxyl group. researchgate.net
Regioselective functionalization is critical for introducing new substituents at specific positions on the aromatic ring of the precursor. The existing methoxy groups on veratraldehyde direct incoming electrophiles primarily to the positions ortho and para to them. In the case of veratraldehyde, the C-2 and C-6 positions are activated.
Nitration: The introduction of a nitro group (-NO₂) at the C-2 position can be achieved by treating veratraldehyde with a nitrating agent. This reaction leads to the formation of 4,5-dimethoxy-2-nitrobenzaldehyde. researchgate.net
Bromination: Similarly, electrophilic aromatic substitution with bromine can introduce a bromine atom at the C-2 position, yielding 2-bromo-4,5-dimethoxybenzaldehyde (B182550). researchgate.net
These reactions serve as pivotal steps to create key intermediates that can be further modified. The yields for these functionalization and subsequent steps are summarized in the table below.
| Intermediate Compound | Final Product | Overall Yield |
| 4,5-dimethoxy-2-nitrobenzaldehyde | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | 65.0% |
| 2-bromo-4,5-dimethoxybenzaldehyde | 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) | 85.0% |
Once the C-2 position is functionalized, the next crucial step is the selective demethylation of the methoxy group at the C-5 position to unmask the hydroxyl group. This transformation must be performed without affecting the methoxy group at the C-4 position or the other functional groups on the ring.
A notable method for this selective hydrolysis involves the use of methionine in the presence of concentrated sulfuric acid. researchgate.net This reagent system preferentially cleaves the methyl ether at the C-5 position of intermediates like 2-bromo-4,5-dimethoxybenzaldehyde and 4,5-dimethoxy-2-nitrobenzaldehyde. researchgate.net The proposed mechanism suggests the formation of a multiple hydrogen-bonded association complex involving methionine, which facilitates the targeted hydrolysis. researchgate.net Other reagents, such as aluminum halides (e.g., AlCl₃) combined with nucleophiles like ethanethiol, are also effective for the selective demethylation of aryl methyl ethers, often yielding catechols from guaiacol-type structures. rsc.org
In complex organic syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. rsc.org An ideal protecting group should be easy to introduce and remove under specific conditions without disturbing the rest of the molecule. uchicago.edu
For the synthesis of substituted benzaldehydes, the aldehyde functionality is particularly reactive towards nucleophiles and may need protection. acs.org One advanced, one-pot strategy involves the reduction of a Weinreb amide with diisobutylaluminium hydride (DIBAL-H). This process forms a stable aluminum hemiaminal intermediate, which effectively acts as a "protected" aldehyde. rug.nlresearchgate.net This stable tetrahedral intermediate is not susceptible to further nucleophilic attack, allowing for subsequent reactions, such as cross-coupling with organometallic reagents, to be performed on other parts of the molecule. acs.orgresearchgate.net After the desired modifications are made, the aldehyde is regenerated during aqueous workup.
Similarly, hydroxyl groups are often protected as ethers (e.g., benzyl (B1604629) ether) or silyl (B83357) ethers to prevent unwanted side reactions during steps like formylation or oxidation. rsc.orgmdpi.com The choice of protecting group is dictated by its stability to the planned reaction conditions and the specific conditions required for its removal. rsc.org
Alkylation and O-dealkylation are fundamental transformations for modifying the hydroxyl and methoxy substituents on the benzene (B151609) ring.
Alkylation: This process involves the addition of an alkyl group, typically to a hydroxyl moiety to form an ether. For instance, a free hydroxyl group can be converted to a methoxy group using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. mdma.ch
O-Dealkylation: This is the reverse process, where an ether is cleaved to reveal a hydroxyl group. As discussed previously, selective demethylation is a key O-dealkylation reaction. Reagents like magnesium iodide have been shown to be effective for the demethylation and debenzylation of aryl ethers under solvent-free conditions. rsc.orgresearchgate.net Studies indicate that removing an O-benzyl group is generally easier than cleaving an O-methyl group, allowing for selective deprotection when both are present in a molecule. researchgate.net
These transformations provide the flexibility to interchange hydroxyl and alkoxy groups as needed during a synthetic sequence.
The introduction of the aldehyde group (formylation) is often a key final step in the synthesis of benzaldehyde (B42025) derivatives. Several named reactions are employed for this purpose, with the choice depending on the substrate and desired regioselectivity.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to formylate activated aromatic rings such as phenols. ajrconline.orggoogle.com It is a versatile method for introducing an aldehyde group ortho to a hydroxyl group.
Reimer-Tiemann Reaction: This method involves treating a phenol (B47542) with chloroform (B151607) in a basic solution to introduce an aldehyde group, again, primarily at the ortho position. wikipedia.org It is a classic method for synthesizing hydroxybenzaldehydes. sciencemadness.org
Duff Reaction: This reaction uses hexamethylenetetramine to formylate phenols, also favoring the ortho position. It is often considered for syntheses where higher yields are desired compared to the Reimer-Tiemann reaction. sciencemadness.org
Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid catalyst to formylate aromatic compounds. It is particularly useful for less activated systems. mdma.ch
The selection of the formylation method is crucial for controlling the position of the newly introduced aldehyde group, thereby ensuring the correct final product structure.
Synthesis from Structurally Related Precursors (e.g., Veratraldehyde Derivatives, Dihydroxytoluenes)
Synthesis of Regioisomeric Methoxy-Methylbenzaldehydes for Structure-Property Correlations
The synthesis of various regioisomers of methoxy- and methyl-substituted hydroxybenzaldehydes is crucial for investigating structure-property and structure-activity relationships. The precise positioning of functional groups on the aromatic ring significantly influences the molecule's physical, chemical, and biological properties. By preparing a series of isomers, researchers can systematically study how these positional changes affect properties such as antioxidant activity, spectroscopic characteristics, and thermodynamic stability. nih.govresearchgate.net
Several synthetic routes have been established for different regioisomers. For instance, 2,5-dimethoxy-4-methylbenzaldehyde (B127970) can be synthesized in high yield (89.6%) from 2,5-dimethoxytoluene (B1361827) via a Gattermann reaction. mdma.ch Its isomer, 2,5-dimethoxy-3-methylbenzaldehyde, requires a more complex, multi-step approach starting from 4-methoxy-2-methylphenol, which is first converted to 3-hydroxymethyl-2,5-dimethoxytoluene and then oxidized with selenium dioxide. mdma.ch Another example is the preparation of 4-hydroxy-2-methoxybenzaldehyde, which can be synthesized from 3-methoxyphenol (B1666288) through a Vilsmeier reaction after an initial esterification step. google.com
| Compound | Precursor | Key Reaction/Reagents | Yield | Reference |
|---|---|---|---|---|
| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | Veratraldehyde | 1. Bromination 2. Demethylation (H₂SO₄, Methionine) | 85.0% | researchgate.net |
| 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | Veratraldehyde | 1. Nitration 2. Demethylation (H₂SO₄, Methionine) | 65.0% | researchgate.net |
| 2,5-Dimethoxy-4-methylbenzaldehyde | 2,5-Dimethoxytoluene | Gattermann reaction (HCN, AlCl₃) | 89.6% | mdma.ch |
| 2,5-Dimethoxy-3-methylbenzaldehyde | 4-Methoxy-2-methylphenol | Multi-step sequence with final oxidation (SeO₂) | N/A | mdma.ch |
| 4-Hydroxy-2-methoxybenzaldehyde | 3-Methoxyphenol | 1. Esterification 2. Vilsmeier reaction (DMF, POCl₃) | N/A | google.com |
The data generated from these isomeric compounds are fundamental for establishing correlations. Studies have shown that the number and position of phenolic hydroxyl and methoxy groups are directly related to antioxidant activity. nih.gov For example, the presence of methoxy groups adjacent to a hydroxyl group can weaken the O-H bond, potentially enhancing radical scavenging capabilities. researchgate.net Spectroscopic studies, such as IR spectroscopy, reveal how the positions of substituents affect intra- and intermolecular hydrogen bonding, which in turn influences the physical properties of the compounds. researchgate.net The synthesis of these well-defined isomers is, therefore, an indispensable prerequisite for the systematic exploration of these structure-property relationships.
Development and Optimization of Novel Synthetic Methodologies for Substituted Benzaldehyde Frameworks
The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, and continuous efforts are dedicated to developing more efficient, versatile, and environmentally friendly methodologies. Traditional methods can sometimes be limited by harsh conditions or the use of expensive reagents. researchgate.net Recent advancements have focused on one-pot procedures and novel catalytic systems to streamline synthetic pathways and improve accessibility to complex benzaldehyde frameworks.
One innovative approach is a two-step, one-pot procedure that involves the reduction of a Weinreb amide followed by a cross-coupling reaction. researchgate.net This method utilizes a hydride source like DIBAL-H to reduce the Weinreb amide, forming a stable aluminum hemiaminal intermediate in situ. researchgate.netresearchgate.net This intermediate acts as a masked aldehyde, protecting it from reacting with highly nucleophilic organometallic reagents. researchgate.net A subsequent palladium-catalyzed cross-coupling reaction with an organolithium reagent introduces a substituent, and upon workup, the desired substituted benzaldehyde is formed. researchgate.netresearchgate.net This methodology is noted for its speed and applicability to a variety of substituted benzaldehydes, including methoxy-substituted variants. researchgate.net
Another novel strategy involves the catalytic debromomethoxylation of dibromomethylarenes. researchgate.net This method uses benzaldehyde dimethyl acetal (B89532) as a reagent and anhydrous zinc chloride as a soft Lewis acid catalyst. The catalyst is effective because it does not form strong complexes with the aldehyde product or other functional groups on the aromatic ring. researchgate.net The reaction proceeds under relatively mild conditions (e.g., 50-80°C), which is a significant improvement over uncatalyzed reactions that require temperatures above 200°C. researchgate.net This technique provides an alternative route to functionally substituted aromatic aldehydes from dihalomethylarene precursors.
| Methodology | Key Features | Starting Material Type | Catalyst/Key Reagent | Reference |
|---|---|---|---|---|
| One-Pot Reduction/Cross-Coupling | - Two-step, one-pot procedure
| Weinreb Amides | DIBAL-H, Palladium catalyst, Organolithium reagent | researchgate.netresearchgate.net |
| Catalytic Debromomethoxylation | - Milder reaction conditions than alternatives
| Dibromomethylarenes | Anhydrous Zinc Chloride (ZnCl₂) | researchgate.net |
These modern synthetic strategies represent significant progress in the field, offering chemists more robust and efficient tools for the construction of highly functionalized benzaldehyde frameworks, which are valuable building blocks in medicinal chemistry and materials science.
Chemical Reactivity and Derivatization of 5 Hydroxy 4 Methoxy 2 Methylbenzaldehyde
Reaction Mechanisms Involving the Aldehyde Functional Group (e.g., Nucleophilic Addition)
The aldehyde functional group is characterized by a carbonyl (C=O) moiety, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many derivatization strategies for 5-Hydroxy-4-methoxy-2-methylbenzaldehyde.
Nucleophilic addition is a key reaction mechanism for aldehydes. ncert.nic.in In this process, a nucleophile attacks the carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. Subsequent protonation of the oxygen anion yields an alcohol. ncert.nic.in When the nucleophile is an amine or a related compound, this initial addition is often followed by a dehydration step, leading to the formation of a carbon-nitrogen double bond (C=N), a class of compounds known as imines or Schiff bases. nih.govrsc.org This condensation reaction is fundamental to the synthesis of many derivatives, including thiosemicarbazones. researchgate.net
Other important reactions involving the aldehyde group include Knoevenagel and aldol (B89426) condensations. The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, while the crossed aldol reaction involves reacting an aldehyde with a ketone under basic conditions. acs.orgwikipedia.org Furthermore, the aldehyde group can be reduced to a primary alcohol (2-hydroxy-5-methoxybenzyl alcohol) using reducing agents like sodium borohydride (B1222165) or oxidized to a carboxylic acid. researchgate.netrsc.org
Transformations of the Hydroxyl and Methoxy (B1213986) Moieties
The phenolic hydroxyl (-OH) and the methoxy (-OCH₃) groups on the aromatic ring can also be chemically altered. The hydroxyl group can undergo O-alkylation to form ethers or esterification to form esters. The methoxy group, a key feature of many lignin-derived compounds, can be cleaved under certain conditions to yield a hydroxyl group in a process known as demethylation. researchgate.net For instance, the demethylation of related hexamethoxy-tricycloquinazoline compounds has been reported. researchgate.net Conversely, a hydroxyl group can be methylated to produce a methoxy group. These transformations allow for the fine-tuning of the molecule's properties, such as solubility and electronic character.
Electrophilic Aromatic Substitution Reactions on the Benzaldehyde (B42025) Core
The benzene (B151609) ring of this compound is rich in electrons, making it susceptible to electrophilic aromatic substitution. In this type of reaction, an electrophile attacks the aromatic ring, replacing one of the hydrogen atoms. The rate and position of this substitution are heavily influenced by the existing substituents on the ring. researchgate.net
The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating groups, meaning they increase the ring's reactivity towards electrophiles and direct incoming substituents to the ortho and para positions. researchgate.net The methyl group (-CH₃) is also an activating, ortho-, para-directing group, albeit weaker. In contrast, the aldehyde group (-CHO) is a deactivating group and directs incoming electrophiles to the meta position. acs.org
Formation of Schiff Bases and Other Condensation Products
A prominent reaction of this compound is its condensation with primary amines to form Schiff bases (imines). nih.govrsc.org This reaction typically involves heating an equimolar mixture of the aldehyde and an amine in a solvent like ethanol, often with a catalytic amount of acid. researchgate.netsit.edu.cn The resulting Schiff base contains an azomethine (-CH=N-) group and can exist in tautomeric equilibrium between enol-imine and keto-amine forms, particularly when a hydroxyl group is present ortho to the C=N bond. nih.gov
Thiosemicarbazones are a specific class of condensation products formed by reacting an aldehyde with a thiosemicarbazide. researchgate.net These derivatives are of significant interest due to their biological activities and ability to act as versatile ligands in coordination chemistry. nrel.gov The synthesis involves the condensation of this compound with thiosemicarbazide, typically under reflux in a solvent like ethanol. researchgate.netnrel.gov
The resulting thiosemicarbazone ligand can exist in thione-thiol tautomeric forms. nrel.gov Characterization of these derivatives is comprehensive, employing a range of spectroscopic and analytical techniques:
Elemental Analysis: Confirms the empirical formula of the synthesized compound. nrel.gov
FT-IR Spectroscopy: Identifies key functional groups, such as the C=N (azomethine) and C=S (thione) vibrations. nrel.gov
NMR Spectroscopy (¹H, ¹³C): Provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule. nrel.gov
UV-Vis Spectroscopy: Investigates the electronic transitions within the molecule. nrel.gov
Single-Crystal X-ray Diffraction: Determines the precise three-dimensional molecular structure in the solid state. nrel.govresearchgate.net
The thiosemicarbazone derivatives of substituted hydroxybenzaldehydes are excellent chelating agents for metal ions. mdpi.com The biological activity of thiosemicarbazones is often enhanced upon coordination to a metal center. nrel.gov They can act as tridentate ligands, coordinating with a metal ion through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur atoms (ONS). nrel.govmdpi.comosti.gov
Organotin(IV) complexes have been synthesized by reacting thiosemicarbazone ligands with various organotin(IV) chlorides. nrel.govosti.gov These reactions are typically carried out in a 1:1 molar ratio of ligand to metal salt in the presence of a base. nrel.gov The resulting complexes exhibit specific geometries, with five-coordinate tin(IV) centers often adopting a distorted trigonal bipyramidal geometry. nrel.govresearchgate.netosti.gov Spectroscopic techniques, including ¹¹⁹Sn NMR, are crucial for characterizing these organometallic complexes. nrel.govosti.gov
Below is an interactive data table summarizing representative organotin(IV) complexes formed with a thiosemicarbazone ligand derived from a structurally similar aldehyde.
| Complex Formula | Organotin(IV) Precursor | Coordination Number of Sn | Proposed Geometry |
| [MeSnCl(L)] | Methyltin(IV) chloride | 5 | Distorted trigonal bipyramid |
| [BuSnCl(L)] | Butyltin(IV) chloride | 5 | Distorted trigonal bipyramid |
| [PhSnCl(L)] | Phenyltin(IV) chloride | 5 | Distorted trigonal bipyramid |
| [Me₂Sn(L)] | Dimethyltin(IV) chloride | 5 | Distorted trigonal bipyramid |
Note: (L) represents the dinegative, tridentate thiosemicarbazone ligand. Data is based on complexes with 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone. nrel.govosti.gov
High-Temperature Reactivity and Pyrolytic Degradation Pathways
Studies on vanillin (B372448) show that it is relatively stable, with significant degradation occurring at elevated temperatures. For example, heating at 150°C for 24 hours resulted in about 5% thermal decomposition. researchgate.net Under subcritical water conditions, vanillin was found to be stable up to 250°C for 60 minutes. nih.gov
The pyrolytic degradation of such molecules proceeds through complex reaction networks involving the cleavage of substituent groups and the aromatic ring. Key degradation pathways for vanillin and related compounds include: researchgate.net
Decarbonylation: The pyrolysis of benzaldehyde is known to produce benzene and carbon monoxide. acs.org
Demethoxylation and Dehydroxylation: Cleavage of the C-OCH₃ and C-OH bonds.
Side-chain reactions: The aldehyde group can be oxidized to a carboxylic acid (e.g., vanillic acid from vanillin) or undergo other transformations. researchgate.netmdpi.com
Radical Mechanisms: The thermal decomposition of lignin (B12514952) model compounds often involves homolytic dissociation (bond cleavage to form radicals) as an initial step. researchgate.netnrel.gov
The primary products from the pyrolysis of vanillin include guaiacol (B22219) (from cleavage of the C-CHO bond), phenol (B47542), and various cresols, indicating that the methoxy, hydroxyl, and aldehyde groups are all reactive under high-temperature conditions. researchgate.net Therefore, the pyrolytic degradation of this compound would likely yield a complex mixture of phenolic compounds through similar bond-cleavage and rearrangement pathways.
Spectroscopic and Advanced Analytical Characterization of 5 Hydroxy 4 Methoxy 2 Methylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 5-Hydroxy-4-methoxy-2-methylbenzaldehyde by mapping the chemical environments of its hydrogen and carbon atoms.
In a ¹H NMR spectrum, each unique proton in the molecule generates a signal, with its chemical shift (δ) indicating its electronic environment, the integration showing the number of protons, and the splitting pattern revealing adjacent protons. For this compound, the following proton signals are predicted:
Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. Given the substitution pattern, they would appear as two singlets in the aromatic region (6.0-8.0 ppm). The proton at C3 will likely be more upfield than the proton at C6.
Hydroxyl Proton (-OH): A broad singlet is anticipated, whose chemical shift can vary significantly (typically 5.0-8.0 ppm) depending on the solvent, concentration, and temperature.
Methoxy (B1213986) Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around 3.8-4.0 ppm.
Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the aromatic ring would appear further upfield, generally in the 2.2-2.5 ppm range.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CHO | 9.5 - 10.5 | Singlet (s) | 1H |
| Ar-H (C6-H) | 7.0 - 7.5 | Singlet (s) | 1H |
| Ar-H (C3-H) | 6.5 - 7.0 | Singlet (s) | 1H |
| Ar-OH | 5.0 - 8.0 | Broad Singlet (br s) | 1H |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The expected signals for this compound are:
Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, appearing significantly downfield in the 190-200 ppm region.
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the oxygen atoms (C4 and C5) would be found downfield (140-160 ppm), while the other ring carbons would resonate between 110-140 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around 55-60 ppm.
Methyl Carbon (-CH₃): The methyl group carbon attached to the ring is the most shielded, with a signal expected in the upfield region of 15-25 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 190 - 200 |
| C4, C5 (Ar-C-O) | 140 - 160 |
| C1, C2, C3, C6 (Aromatic) | 110 - 140 |
| -OCH₃ | 55 - 60 |
While not applicable to the parent compound, advanced NMR techniques are vital for characterizing its derivatives. For instance, if this compound is used to synthesize organotin compounds, ¹¹⁹Sn NMR spectroscopy becomes a powerful tool. Tin has three NMR-active spin-½ nuclei, but ¹¹⁹Sn is generally preferred due to its higher sensitivity and natural abundance.
The ¹¹⁹Sn chemical shift covers a very wide range (over 5000 ppm), making it highly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the substituents attached to it. For organotin(IV) derivatives, the chemical shift can indicate whether the tin center is four-, five-, or six-coordinate, providing crucial information about the compound's structure in solution. Coupling constants such as ¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H) can further elucidate the bonding arrangement around the tin atom.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
FT-IR and Raman spectroscopy probe the vibrational modes of the molecule's functional groups. The expected characteristic absorption bands for this compound in an FT-IR spectrum would include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C-H Stretch (Aromatic and Alkyl): Signals between 3000-3100 cm⁻¹ for the aromatic C-H bonds and between 2850-3000 cm⁻¹ for the methyl and methoxy C-H bonds.
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹, characteristic of an aromatic aldehyde.
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region due to the vibrations of the benzene ring.
C-O Stretch: Bands in the 1000-1300 cm⁻¹ range corresponding to the C-O stretching of the methoxy and hydroxyl groups.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aldehyde C-H | ~2720 and ~2820 | Medium to Weak |
| Aliphatic C-H | 2850 - 3000 | Medium |
| Carbonyl (C=O) | 1670 - 1700 | Strong, Sharp |
| Aromatic C=C | 1450 - 1600 | Medium to Strong |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀O₃), the molecular weight is 166.18 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be measured, confirming the molecular formula.
Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z = 166. Key fragmentation pathways would likely involve the loss of the aldehydic proton (M-1, m/z = 165) or the loss of a methyl group from the methoxy function (M-15, m/z = 151). Further fragmentation could involve the loss of carbon monoxide (CO) from the aldehyde group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show strong absorption bands in the UV region. The spectrum would likely exhibit two main absorption bands:
One band around 250-280 nm corresponding to the π → π* transitions of the substituted benzene ring.
A weaker, longer-wavelength band above 300 nm corresponding to the n → π* transition of the carbonyl group. The exact positions (λₘₐₓ) of these bands are influenced by the solvent and the electronic effects of the substituents on the aromatic ring.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination of Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for a derivative of this compound is not detailed in the available research, the methodology has been applied to closely related compounds, illustrating its power. For instance, the crystal structure of 2-hydroxy-4-methoxy benzaldehyde (B42025) has been determined, revealing its monoclinic crystal system and the specific arrangement of its molecules. researchgate.net In such studies, X-ray diffraction data is collected from a single crystal, and the resulting diffraction pattern is analyzed to build a detailed model of the atomic arrangement. researchgate.net This technique is also instrumental in studying the nature of hydrogen bonding in derivatives like o-hydroxy Schiff bases, providing both experimental and theoretical insights into intramolecular interactions. figshare.com Furthermore, X-ray diffraction has been used to study the mesophases of new derivatives, confirming ordered hexagonal columnar phases in some cases. researchgate.net The data obtained from these analyses, such as unit cell dimensions, space group, and atomic coordinates, are fundamental for understanding the solid-state properties of these materials.
Table 1: Representative Crystallographic Data for a Related Benzaldehyde Derivative (2-Hydroxy-4-methoxy benzaldehyde)
| Parameter | Value |
| Chemical Formula | C8H8O3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.3037(3) |
| b (Å) | 33.102(2) |
| c (Å) | 7.0471(4) |
| β (°) | 102.105(3) |
| Volume (ų) | 1437.79(14) |
| Z | 8 |
This data is for 2-hydroxy-4-methoxybenzaldehyde (B30951), a structurally related compound, and serves to illustrate the type of information obtained from X-ray crystallography experiments. researchgate.net
Advanced Chromatographic Methods for Analysis and Quantification
Chromatographic techniques are essential for separating, identifying, and quantifying this compound in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for the quantification of benzaldehyde derivatives. colab.wsresearchgate.net
Method development involves optimizing several parameters to achieve good separation and peak shape. This includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acid modifier like formic or phosphoric acid), and setting the flow rate and detection wavelength. colab.wssielc.com
Validation of the HPLC method is crucial to ensure its reliability and accuracy. researchgate.net This process involves assessing several performance characteristics as detailed in the table below. For example, a validated RP-HPLC method for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid demonstrated good linearity, precision, and sensitivity. colab.wsresearchgate.net
Table 2: Typical HPLC Method Parameters and Validation Data for Analysis of Related Benzaldehydes
| Parameter | Details |
| Chromatographic Conditions | |
| Column | C18 reversed-phase (e.g., 75 mm x 4.6 mm i.d.) |
| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid), gradient or isocratic elution sielc.comresearchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV-Vis Detector |
| Retention Time | Compound-specific (e.g., 10.4 min for 2-hydroxy-4-methoxybenzaldehyde) researchgate.net |
| Validation Parameters | |
| Linearity Range | 5–350 µg/mL (r > 0.998) colab.wsresearchgate.net |
| Limit of Detection (LOD) | 0.84 µg/mL colab.wsresearchgate.net |
| Limit of Quantification (LOQ) | 2.34 µg/mL (for a related benzoic acid) colab.wsresearchgate.net |
| Intra-day Precision (%RSD) | 0.41–1.07% colab.wsresearchgate.net |
| Inter-day Precision (%RSD) | 0.61–1.76% colab.wsresearchgate.net |
Data compiled from methods developed for 2-hydroxy-4-methoxybenzaldehyde and its analogues. colab.wsresearchgate.netsielc.comresearchgate.net
Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is the premier technique for analyzing volatile and semi-volatile compounds. It is exceptionally well-suited for assessing the purity of this compound and identifying any volatile impurities. irjmets.comresearchgate.net
In GC analysis, the sample is vaporized and swept by a carrier gas (like helium) through a capillary column. irjmets.comresearchgate.net The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For purity assessment, the area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram.
GC-MS is particularly powerful for identifying unknown components. As each compound elutes from the column, it is fragmented and analyzed by the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint. This technique has been used to identify 2-hydroxy-4-methoxybenzaldehyde in plant extracts and to analyze various other volatile aromatic aldehydes. irjmets.comunl.edu In some cases, derivatization with an agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide is performed to increase the volatility and thermal stability of the analytes. researchgate.net
Table 3: Typical Gas Chromatography (GC) System Parameters for Benzaldehyde Analysis
| Parameter | Details |
| Chromatographic Conditions | |
| Column | Capillary column (e.g., HP Ultra-1, 25 m x 0.2 mm i.d.) researchgate.net |
| Carrier Gas | Helium (99.99%) at a constant flow rate (e.g., 1 mL/min) irjmets.comresearchgate.net |
| Injector Temperature | 250 °C researchgate.net |
| Oven Program | Temperature programmed ramp (e.g., from 120 °C to 310 °C) researchgate.net |
| Detector (MS) | |
| Detector Temperature | 300 °C researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net |
| Mass Range Scanned | m/z 43-600 researchgate.net |
| Retention Time | Compound-specific (e.g., 10.52 min for 2-Hydroxy 4-Methoxy Benzaldehyde in an extract) irjmets.com |
Parameters are representative of methods used for the analysis of hydroxy- and methoxy-substituted aromatic aldehydes. irjmets.comresearchgate.net
In-Depth Theoretical and Computational Analysis of this compound Remains Elusive in Scientific Literature
Despite a comprehensive search of scientific databases and computational chemistry literature, detailed theoretical and computational studies focusing specifically on the compound This compound are not publicly available at this time. While extensive research exists applying quantum chemical calculations to a wide array of substituted benzaldehydes, this particular isomer has not been the subject of dedicated published analysis regarding its electronic structure, molecular geometry, or spectroscopic properties through the lenses of Density Functional Theory (DFT), ab initio methods, or other advanced computational techniques.
Computational chemistry provides a powerful framework for understanding the intrinsic properties of molecules. Methodologies such as DFT and ab initio calculations are routinely used to predict optimized molecular geometries, electronic charge distributions, and spectroscopic signatures. Analyses like Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) theory further elucidate a compound's reactivity, stability, and intermolecular interaction potential.
For many related benzaldehyde derivatives, researchers have successfully employed these methods. For example, studies on isomers like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and 2-hydroxy-4-methoxybenzaldehyde have utilized DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p) to:
Optimize the ground-state molecular geometry.
Calculate the Molecular Electrostatic Potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.
Analyze the Frontier Molecular Orbitals (HOMO-LUMO) to determine the energy gap, which is a key indicator of chemical reactivity and kinetic stability.
Perform Natural Bond Orbital (NBO) analysis to understand charge delocalization and intramolecular interactions.
Predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts, often showing strong correlation with experimental data.
However, the specific application of these detailed computational frameworks to This compound is not documented in the reviewed literature. Consequently, data tables for its calculated electronic properties, orbital energies, charge distributions, or predicted spectroscopic parameters cannot be generated. The creation of a scientifically accurate article adhering to the requested detailed outline is therefore not possible without the underlying primary research.
The absence of such studies suggests a potential area for future research, as a thorough computational investigation could provide valuable insights into the unique electronic and structural characteristics imparted by its specific substitution pattern on the benzene ring.
Theoretical and Computational Studies of 5 Hydroxy 4 Methoxy 2 Methylbenzaldehyde
Computational Modeling of Intermolecular Interactions (e.g., C-H...O Hydrogen Bonding)
Computational modeling is instrumental in elucidating the non-covalent interactions that govern the supramolecular assembly of 5-Hydroxy-4-methoxy-2-methylbenzaldehyde in its condensed phases. These interactions, particularly hydrogen bonds, play a crucial role in determining the crystal packing and physical properties of the compound.
In the solid state, molecules of substituted benzaldehydes are often linked by a variety of intermolecular interactions, including weak C–H⋯O hydrogen bonds, as well as π–π stacking interactions. rsc.org For instance, in the crystal structure of 4-methoxybenzaldehyde, molecules are arranged in zigzag chains held together by weak C—H…O hydrogen bonds between the methyl group and the carbonyl group of a neighboring molecule. mdpi.com Similarly, computational studies on other benzaldehyde (B42025) derivatives have highlighted the significance of the carbonyl group in forming diverse synthons through intermolecular C–H⋯O hydrogen bonds. rsc.org
For this compound, several types of intermolecular hydrogen bonds can be computationally modeled. The hydroxyl group is a strong hydrogen bond donor and can interact with the carbonyl oxygen or the methoxy (B1213986) oxygen of an adjacent molecule. The aldehyde C-H group and the methyl C-H groups can also act as weak hydrogen bond donors, interacting with the oxygen atoms of neighboring molecules.
Density Functional Theory (DFT) is a common computational method used to study these interactions. By calculating the interaction energies and geometric parameters of various possible dimeric or cluster arrangements, the most stable configurations can be identified. The Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the nature and strength of these weak interactions. researchgate.net
Table 1: Potential Intermolecular Hydrogen Bonds in this compound
| Donor Group | Acceptor Group | Type of Interaction |
| Hydroxyl (O-H) | Carbonyl Oxygen (C=O) | Strong Hydrogen Bond |
| Hydroxyl (O-H) | Methoxy Oxygen (O-CH3) | Hydrogen Bond |
| Aldehyde (C-H) | Carbonyl Oxygen (C=O) | Weak C-H...O Hydrogen Bond |
| Aldehyde (C-H) | Methoxy Oxygen (O-CH3) | Weak C-H...O Hydrogen Bond |
| Methyl (C-H) | Carbonyl Oxygen (C=O) | Weak C-H...O Hydrogen Bond |
| Methyl (C-H) | Methoxy Oxygen (O-CH3) | Weak C-H...O Hydrogen Bond |
These computational models provide a detailed picture of the intermolecular forces that dictate the solid-state structure and properties of this compound.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape and dynamic behavior of this compound. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. This allows for the investigation of molecular flexibility and the relative populations of different conformers.
The primary sources of conformational flexibility in this compound are the rotation of the methoxy group, the hydroxyl group, and the aldehyde group relative to the benzene (B151609) ring. Computational methods, such as DFT, can be used to calculate the potential energy surface for the rotation around these bonds. For substituted benzaldehydes, the planarity of the molecule is often favored, but the presence of ortho substituents can lead to non-planar conformations. rsc.org
For example, in many ortho-substituted benzaldehydes, the aldehyde group may exist in either an s-cis or s-trans conformation, with the conformational preference depending on the nature of the substituent. ias.ac.in In the case of this compound, the methyl group at the 2-position will sterically interact with the aldehyde group, influencing its preferred orientation. Similarly, intramolecular hydrogen bonding between the hydroxyl group and the methoxy group, or between the hydroxyl group and the aldehyde group, can further stabilize certain conformations.
A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by higher-level DFT calculations, can identify the low-energy conformers. acs.org The relative energies of these conformers can then be used to determine their populations at a given temperature according to the Boltzmann distribution.
MD simulations can further provide insights into the vibrational dynamics of the molecule and how its conformation changes in different environments, such as in solution. The analysis of the MD trajectory can reveal the time-averaged distribution of dihedral angles and the frequency of transitions between different conformational states.
Mechanistic Investigations of Chemical Reactions using Computational Chemistry (e.g., Pyrolysis Kinetics)
Computational chemistry is a valuable tool for investigating the mechanisms and kinetics of chemical reactions involving this compound, such as its thermal decomposition (pyrolysis). Pyrolysis of phenolic compounds, which are related to lignin (B12514952), is a complex process involving numerous elementary reactions. nih.gov
The pyrolysis of this compound would likely initiate with the homolytic cleavage of the weakest bonds in the molecule. Computational methods, such as DFT, can be used to calculate the bond dissociation energies (BDEs) to identify these bonds. The C-H bond of the aldehyde group and the O-H bond of the hydroxyl group are potential initial cleavage sites. The substituents on the benzene ring will also influence the reaction pathways.
Theoretical studies on the pyrolysis of lignin model compounds have shown that the reaction mechanisms can involve concerted retro-ene fragmentation and homolytic dissociation. rsc.org For phenolic compounds, decomposition can lead to the formation of various smaller molecules, including phenols, acids, aldehydes, ketones, and aromatic hydrocarbons. mdpi.com
Computational investigation of the pyrolysis kinetics would involve:
Identifying plausible elementary reaction steps: This includes initiation, propagation, and termination steps.
Locating the transition state structures for each elementary reaction on the potential energy surface.
Calculating the activation energies and reaction enthalpies for each step.
Using transition state theory to calculate the rate constants for each elementary reaction.
Mechanistic Insights into Biological Activities of 5 Hydroxy 4 Methoxy 2 Methylbenzaldehyde and Its Derivatives
Antimicrobial and Antifungal Action Mechanisms
The antimicrobial and antifungal properties of HMB are attributed to its ability to interfere with fundamental physiological and biochemical pathways in pathogenic organisms. Research indicates that its primary targets include the cell membrane, cellular redox balance, and critical signaling pathways. frontiersin.orgnih.gov
A key mechanism of HMB's antifungal action is the disruption of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is the primary sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and proper function. nih.gov By inhibiting its synthesis, HMB compromises the structural and functional integrity of the fungal cell membrane.
In studies involving the pathogenic fungus Fusarium graminearum, treatment with HMB at its minimum inhibitory concentration (MIC) resulted in a significant reduction in ergosterol content by 61.78%. frontiersin.orgnih.govbohrium.com This disruption leads to increased membrane permeability and subsequent cellular damage. nih.gov The inhibitory effect is dose-dependent, with notable reductions in ergosterol observed even at sub-inhibitory concentrations. nih.gov Transcriptome analysis has further revealed that HMB treatment downregulates the expression of several genes crucial for the ergosterol biosynthesis pathway, including Erg2, Erg5, and Erg6. frontiersin.orgbohrium.com
| Concentration of HMB | Ergosterol Content Reduction (%) |
| 1/4 MIC | 22.16 |
| 1/2 MIC | 36.13 |
| MIC | 61.78 |
Data derived from studies on F. graminearum. nih.gov
HMB profoundly disturbs the cellular redox homeostasis in pathogenic microorganisms by inducing significant oxidative stress. nih.gov This is characterized by a massive accumulation of intracellular reactive oxygen species (ROS). nih.gov In F. graminearum, HMB treatment at MIC led to a 22-fold increase in ROS levels and a 146.03% increase in hydrogen peroxide (H₂O₂) content compared to untreated controls. frontiersin.orgbohrium.com
This surge in oxidative species results in cellular damage, particularly through lipid peroxidation of the cell membrane. The extent of this damage is often measured by the concentration of malondialdehyde (MDA), a byproduct of lipid peroxidation. nih.gov Studies have shown that HMB treatment significantly increases MDA levels in a dose-dependent manner. nih.gov
The compound also modulates the enzymatic antioxidant defense system of the fungus. The activity of superoxide (B77818) dismutase (SOD), an enzyme that converts superoxide radicals, was observed to increase, while catalase (CAT) activity, which detoxifies H₂O₂, declined. frontiersin.orgbohrium.com This imbalance further exacerbates the state of oxidative stress within the fungal cells. frontiersin.org
| Parameter | Effect of HMB Treatment at MIC |
| Intracellular ROS Levels | 22-fold increase |
| Hydrogen Peroxide (H₂O₂) Content | 146.03% increase |
| Malondialdehyde (MDA) Content | 45.91% increase |
Data from studies on F. graminearum. nih.govbohrium.com
Beyond inhibiting fungal growth, HMB is a potent inhibitor of mycotoxin production. nih.gov It has been shown to significantly reduce the biosynthesis of deoxynivalenol (B1670258) (DON), a harmful mycotoxin produced by F. graminearum. frontiersin.orgnih.gov Treatment with HMB at its MIC can decrease DON production by as much as 93.59%. nih.gov
The anti-mycotoxigenic mechanism is linked to the compound's impact on gene expression. Quantitative real-time PCR (qRT-PCR) analysis has shown that HMB treatment significantly downregulates the expression of up to 16 genes involved in the DON biosynthesis pathway. frontiersin.orgbohrium.com This includes key genes such as Tri5 and Tri6. frontiersin.org The inhibition of mycotoxin synthesis is a crucial aspect of HMB's utility, as it reduces the contamination of agricultural products with these toxic secondary metabolites. nih.gov
HMB targets the cell wall integrity of fungi, a critical structure for survival and pathogenesis. This is achieved, in part, by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates the cellular response to stress, including cell wall damage. frontiersin.org In Saccharomyces cerevisiae, mutants lacking key components of the cell wall integrity MAPK pathway, such as slt2Δ and bck1Δ, show increased susceptibility to HMB.
Anti-protozoal Efficacy and Structure-Activity Relationship (SAR) Investigations
While the primary body of research on HMB focuses on its antifungal and antibacterial properties, the mechanisms of action are relevant to potential anti-protozoal applications. Benzaldehyde (B42025) derivatives and related compounds like cinnamaldehyde (B126680) have shown activity against various protozoal parasites. mdpi.com The structure-activity relationship (SAR) studies on related compounds suggest that the presence and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring are critical for biological activity.
Although specific anti-protozoal efficacy studies for HMB are not widely available in the searched literature, its proven ability to induce oxidative stress is a highly relevant mechanism. Many protozoan parasites are vulnerable to oxidative damage, which is a key mechanism of action for several existing anti-protozoal drugs.
Based on extensive antifungal research, the primary cellular targets of HMB are the cell membrane and the machinery of cellular redox metabolism. nih.govnih.gov The induction of oxidative stress is a central pillar of its bioactivity. As detailed previously (Section 7.1.2), HMB treatment leads to a significant accumulation of ROS and subsequent lipid peroxidation. nih.gov This disruption of redox balance and damage to the cell membrane are potent mechanisms that are broadly effective against various microorganisms. Protozoan parasites, which must also maintain a delicate redox balance to survive within their host, would likely be susceptible to a compound that so effectively generates oxidative stress, representing a plausible, though not directly demonstrated, mechanism for anti-protozoal action.
Influence of Substituent Position and Chemical Nature on Anti-protozoal Potency
The effectiveness of benzaldehyde derivatives against protozoan parasites is significantly dictated by the type and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies on various classes of compounds, including benzaldehydes, have established key principles that govern their anti-protozoal potency.
For instance, in the development of inhibitors for the Trypanosome alternative oxidase (TAO), a critical parasitic enzyme, the substitution pattern on the benzaldehyde scaffold is crucial. Research has shown that electron-withdrawing groups are generally preferred on the ring to enhance inhibitory activity. nih.gov The presence of a hydroxyl group can also be a key feature for interaction with the enzyme. nih.gov However, the necessity of this hydroxyl as a hydrogen bond donor is not absolute, suggesting other interactions can contribute to binding and inhibition. nih.gov
Studies on other benzaldehyde-based compounds, such as benzaldehyde-thiosemicarbazones tested against Trypanosoma cruzi, have demonstrated that the introduction of specific substituents dramatically enhances activity. The o-nitro-benzaldehyde-thiosemicarbazone derivative, for example, was found to be the most active in one series, with an IC₅₀ value of 2.0 mM. nih.gov This highlights how both the electronic nature (nitro group) and position (ortho) of the substituent can amplify the compound's effect.
In the context of Leishmania, research on functionalized thiols has revealed that the addition of a methoxy group to an otherwise active compound can render it inactive, indicating a high degree of sensitivity to specific substitutions. mdpi.com Conversely, studies on dehydrodieugenol (B1670544) B analogues against Leishmania (L.) infantum showed that introducing polar functionalities, such as morpholine (B109124) or piperidine (B6355638) groups, generally increased anti-leishmanial activity. nih.gov This suggests that for certain scaffolds, enhancing polarity improves potency against the intracellular amastigote form of the parasite. nih.gov
These findings collectively underscore that the anti-protozoal potency of a 5-Hydroxy-4-methoxy-2-methylbenzaldehyde derivative would be highly dependent on any further modifications. The existing hydroxyl, methoxy, and methyl groups provide a specific electronic and steric profile that could be systematically altered—for example, by introducing electron-withdrawing groups or additional polar moieties—to optimize its activity against specific protozoan targets.
Molecular Interactions with Biological Macromolecules and Enzyme Inhibition
The biological effects of this compound and its derivatives are rooted in their ability to interact with and modulate the function of essential biological macromolecules like DNA and enzymes.
Substituted benzaldehydes and their derivatives, particularly Schiff bases, are known to interact with DNA through various modes. The primary mechanisms investigated are intercalation (insertion between base pairs) and groove binding. mdpi.com These interactions can be explored using several biophysical techniques.
Fluorescence-based Assays: A common method involves competitive binding studies with a known DNA intercalator, such as ethidium (B1194527) bromide (EB). When a compound is introduced to a DNA-EB complex, a decrease in fluorescence intensity can indicate that the compound is displacing EB, suggesting an intercalative binding mode. mdpi.comresearchgate.netnih.gov The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the binding affinity. researchgate.net Such fluorescence titration studies are a powerful tool for examining the DNA binding properties of new synthetic derivatives. nih.govnih.gov
Molecular Docking: Computational molecular docking provides insights into the specific interactions between a small molecule and the DNA helix. nih.gov These simulations can predict the preferred binding site (major or minor groove) and the binding energy, helping to visualize the non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex. ekb.egnih.gov For example, docking studies have been used to understand how benzofuran (B130515) derivatives bind to the active site of DNA gyrase, an enzyme that manipulates DNA topology. ekb.eg This approach can be used to rationally design benzaldehyde derivatives with enhanced DNA binding affinity.
Studies on metal complexes of Schiff bases derived from methoxybenzylamine have shown that these compounds can bind to DNA's minor groove, a finding supported by both spectroscopic methods and viscosity measurements. mdpi.com The binding strength is often influenced by the position of substituents on the benzene ring. mdpi.com
Benzaldehyde derivatives have been identified as potent inhibitors of various enzymes, with their efficacy often linked to the hydroxyl and methoxy substitution patterns.
Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. Benzaldehydes with hydroxyl and methoxy groups are well-documented tyrosinase inhibitors. nih.gov The mechanism often involves the aldehyde group forming a Schiff base with a primary amino group in the enzyme's active site. mdpi.com Kinetic analyses have shown that these compounds can act as competitive or mixed-type inhibitors. For example, 2,4-dihydroxybenzaldehyde (B120756) was found to be a potent competitive inhibitor of mushroom tyrosinase. The inhibitory potency is highly dependent on the position and nature of the substituents. A study of various benzaldoximes and their O-ethyloxime derivatives found that compounds with hydroxy or methoxy groups in the para and meta positions were effective, while trisubstituted derivatives showed no activity. nih.gov The 3,4-dihydroxybenzaldehyde-O-ethyloxime was identified as a particularly potent inhibitor, with an IC₅₀ of 0.3 +/- 0.1 µmol L⁻¹. nih.gov
Lipoxygenase Inhibition: Lipoxygenases (LOX) are enzymes involved in the inflammatory pathway through the production of leukotrienes. Flavonoids, which are polyphenolic compounds structurally related to hydroxy-methoxy-benzaldehydes, are known to inhibit 15-lipoxygenase (15-LOX). nih.gov The inhibitory activity is linked to the planarity of the molecule, which facilitates binding to the enzyme. nih.gov The presence of hydroxyl groups on the benzaldehyde ring is critical for this activity, suggesting that this compound could potentially act as a lipoxygenase inhibitor by interacting with the enzyme's active site.
| Compound | Enzyme | IC₅₀ Value | Inhibition Type | Source |
|---|---|---|---|---|
| 3,4-dihydroxybenzaldehyde-O-ethyloxime | Tyrosinase | 0.3 ± 0.1 µM | Not Specified | nih.gov |
| Tropolone (Reference) | Tyrosinase | 0.13 ± 0.08 µM | Not Specified | nih.gov |
Elucidation of Molecular Pathways in Anti-inflammatory and Neuroprotective Effects
The anti-inflammatory and potential neuroprotective properties of this compound and its derivatives are mediated by their ability to modulate key cellular signaling cascades.
Research on various benzaldehyde derivatives isolated from natural sources has demonstrated their capacity to suppress inflammatory responses in macrophage cell lines (e.g., RAW264.7) stimulated by lipopolysaccharide (LPS). nih.govnih.gov A primary mechanism is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). This is achieved by down-regulating the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
The molecular pathways responsible for these effects often involve the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. Benzaldehydes have been shown to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-related kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.gov By blocking the activation of these kinases, the downstream inflammatory cascade is attenuated. nih.gov Furthermore, these compounds can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκB. nih.gov This action blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.gov
Some benzaldehyde derivatives also exert anti-inflammatory effects by activating the nuclear factor erythroid 2–related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.gov This leads to the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. nih.gov
The concept of neuroprotection by benzaldehyde analogues is often linked to their antioxidant and aldehyde-scavenging capabilities. acs.orgnih.gov Pathological conditions like ischemia-reperfusion brain injury are associated with an increased "aldehyde load" from processes like lipid peroxidation, which contributes to neuronal cell death. northwestern.edu Compounds that can sequester these reactive aldehydes have shown neuroprotective effects. northwestern.edu The design of carnosine analogues containing hydrazide moieties, which are efficient aldehyde scavengers, has proven effective in protecting neuroblastoma cells from aldehyde-mediated toxicity. acs.org Therefore, the aldehyde group of this compound itself, or derivatives designed as aldehyde scavengers, could offer neuroprotection by mitigating oxidative stress and reactive aldehyde toxicity.
Roles in Plant-Environment Interactions and Plant Defense Signaling
Benzaldehyde and its derivatives are significant components of plant volatile organic compounds, playing crucial roles in mediating interactions between plants and their environment. Benzaldehyde is known to function as a pollinator attractant, contributing to plant reproduction, and also serves as a potent antifungal compound, protecting the plant from pathogens. researchgate.net
These compounds are integral to plant defense signaling. The biosynthesis of benzaldehyde is linked to the phenylalanine metabolic pathway, which also produces salicylic (B10762653) acid (SA). researchgate.net Salicylic acid is a critical plant hormone that orchestrates the plant's immune response, particularly a defense mechanism known as systemic acquired resistance (SAR). mdpi.com Given the structural similarity and shared biosynthetic origins, benzaldehyde derivatives may act as signaling molecules within these defense pathways. Benzoic acid derivatives have been shown to induce the production of pathogenesis-related (PR) proteins and enhance resistance to viruses like the tobacco mosaic virus (TMV). mdpi.com The release of volatile aldehydes can also influence insect-plant interactions, acting as repellents or attractants for herbivores and their predators, thus contributing to a multi-layered defense strategy. researchgate.net
Rational Design and Synthesis of Biologically Active Derivatives
The systematic modification of the this compound scaffold is a promising strategy for developing novel therapeutic agents. Rational drug design leverages SAR insights and computational tools to create derivatives with enhanced potency and selectivity. nih.govresearchgate.net
For creating new anti-inflammatory agents, a common approach involves synthesizing a series of derivatives and screening them for their ability to inhibit key inflammatory targets like COX-2 or the production of inflammatory mediators. nih.govresearchgate.netnih.gov Molecular docking can be used beforehand to predict how modifications will affect binding to the target enzyme's active site. nih.gov
In the pursuit of neuroprotective agents, rational design can focus on enhancing specific properties, such as the ability to scavenge reactive aldehydes or cross the blood-brain barrier. acs.orgacs.org For example, new carnosine analogues were synthesized with hydrazide or 1,2-diol moieties specifically to increase their scavenging efficiency against toxic aldehydes implicated in neurodegenerative diseases. acs.org
The synthesis of derivatives of this compound can be achieved through established organic chemistry reactions. For example, starting from veratraldehyde (3,4-dimethoxybenzaldehyde), intermediates can be synthesized through bromination or nitration. researchgate.net Subsequent selective hydrolysis of a methoxy group can yield substituted 5-hydroxy-4-methoxybenzaldehyde derivatives, such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) and 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, providing precursors for further functionalization. researchgate.net These synthetic routes allow for the introduction of a wide range of functional groups at specific positions on the benzene ring, enabling a thorough exploration of the structure-activity landscape to optimize biological activity.
Structure-Activity Relationship (SAR) Studies of Functionalized Analogs (e.g., Organotin(IV) Complexes, Ascochlorin (B1665193) Derivatives)
Although direct Structure-Activity Relationship (SAR) studies on functionalized analogs of this compound are not extensively documented in publicly available research, we can infer potential relationships by examining studies on broader classes of related compounds, such as organotin(IV) complexes with other substituted benzaldehydes and ascochlorin derivatives.
Organotin(IV) Complexes:
Several key factors determine the biological efficacy of these complexes:
Organic Substituents on Tin: The number and type of organic groups (R groups, e.g., methyl, butyl, phenyl) directly bonded to the tin atom are critical determinants of activity. nih.gov Tri-organotin(IV) (R₃SnL) derivatives often exhibit higher biological activity compared to their di-organotin(IV) (R₂SnL₂) counterparts. sysrevpharm.org The order of activity is often reported as R₃Sn > R₂Sn > RSn.
Geometry of the Complex: The coordination number and geometry around the tin center can impact the stability and reactivity of the complex, thereby affecting its biological activity. sysrevpharm.org
A hypothetical SAR study for organotin(IV) complexes derived from a ligand similar to this compound might reveal trends as illustrated in the interactive table below.
| Complex Structure (General) | R Group | Number of R Groups | Expected Relative Activity | Rationale |
|---|---|---|---|---|
| R₃SnL | Phenyl | 3 | High | Increased lipophilicity and potential for π-stacking interactions. |
| R₃SnL | Butyl | 3 | Moderate-High | Good balance of lipophilicity and steric hindrance. |
| R₃SnL | Methyl | 3 | Moderate | Lower lipophilicity compared to larger alkyl/aryl groups. |
| R₂SnL₂ | Phenyl | 2 | Moderate | Generally lower activity than tri-substituted analogs. |
| R₂SnL₂ | Butyl | 2 | Low-Moderate | Generally lower activity than tri-substituted analogs. |
L represents the deprotonated form of a benzaldehyde-derived ligand.
Ascochlorin Derivatives:
Ascochlorin and its analogs are a class of compounds characterized by a substituted aromatic core, often a chlorinated orcylaldehyde, attached to a terpenoid side chain. nih.gov SAR studies on ascochlorin derivatives have provided insights into the structural features essential for their biological activities, particularly their antimicrobial effects. nih.govdtu.dk
Key findings from these studies that could be relevant for designing analogs of this compound include:
The Aromatic Core: The substitution pattern on the aromatic ring is crucial. In ascochlorin, the 5-chloroorcylaldehyde moiety is a key feature for activity. nih.govdtu.dk For derivatives of this compound, modifications of the hydroxyl, methoxy, and methyl groups would likely modulate the biological activity.
The Side Chain: The nature and conformation of the side chain are critical. For ascochlorin analogs, the presence of conjugated double bonds in the terpenoid side chain is essential for antifungal activity. nih.govdtu.dk This suggests that introducing specific side chains to the this compound scaffold could be a promising strategy for developing new bioactive compounds.
The following interactive table illustrates the importance of specific structural features in ascochlorin analogs for their antimicrobial activity.
| Structural Feature | Importance for Antifungal Activity | Importance for Antibacterial Activity |
|---|---|---|
| 5-Chloroorcylaldehyde Moiety | High | High |
| Conjugated Double Bonds at C-2'/C-3' and C-4'/C-5' | Essential | Less Critical |
| Single Bonds at C-4'/C-5' and C-8'/C-9' | Less Critical | Necessary |
While these findings are for compounds structurally distinct from this compound, they provide a valuable framework for the rational design of novel derivatives with potentially enhanced biological activities.
Exploration of Synergistic Biological Effects in Combination Studies
Currently, there is a notable absence of published research specifically investigating the synergistic biological effects of this compound in combination with other therapeutic agents. This represents a significant research gap and an area ripe for future exploration.
The potential for synergistic interactions is a critical aspect of modern drug discovery and development. Combining compounds can lead to enhanced efficacy, reduced dosages of individual agents, and potentially overcoming resistance mechanisms. Given the known biological activities of various substituted benzaldehydes, it is plausible that this compound could exhibit synergistic effects when combined with other compounds, such as:
Antimicrobial Agents: Combination with known antibiotics or antifungals could potentially lower the minimum inhibitory concentration (MIC) of these drugs and combat resistant strains.
Anticancer Drugs: In oncology, combination therapies are the standard of care. Investigating the effects of this compound alongside conventional chemotherapeutic agents could reveal synergistic cytotoxicity against cancer cell lines.
Antioxidants: Combining this compound with other antioxidants could lead to a more potent free radical scavenging effect.
Future research in this area would be highly valuable and could unlock new therapeutic applications for this compound and its derivatives. Such studies would typically involve in vitro checkerboard assays to determine synergy, followed by in vivo studies to validate the findings.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Hydroxy-4-methoxy-2-methylbenzaldehyde, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves regioselective methoxylation and methylation of substituted benzaldehydes. For example, Friedel-Crafts alkylation or formylation reactions can introduce the methyl and hydroxyl groups. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Ensure reaction conditions (temperature, catalyst loading) are controlled to minimize byproducts. Stability during synthesis requires inert atmospheres (N₂/Ar) to prevent oxidation of the phenolic -OH group .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work under fume hoods to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists . Store in airtight containers at 0–6°C to prevent degradation . Avoid incompatible materials (strong oxidizers) and static discharge .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC. Monitor decomposition at 40°C/75% relative humidity (ICH guidelines). Store samples in amber vials under nitrogen to prevent photodegradation and oxidation. Regularly validate purity via NMR (¹H/¹³C) and mass spectrometry .
Advanced Research Questions
Q. What advanced analytical techniques are suitable for resolving structural ambiguities in derivatives of this compound?
- Methodological Answer : Use X-ray crystallography for unambiguous confirmation of substituent positions. For dynamic studies, employ 2D NMR (COSY, HSQC) to resolve overlapping signals. High-resolution mass spectrometry (HRMS) and IR spectroscopy can validate functional groups. Computational modeling (DFT) aids in predicting electronic effects of substituents .
Q. How can researchers evaluate the compound’s reactivity in nucleophilic aromatic substitution (NAS) or electrophilic substitution reactions?
- Methodological Answer : Perform kinetic studies under controlled pH and temperature. For NAS, track reaction progress using UV-Vis spectroscopy (λ = 270–320 nm). For electrophilic substitution (e.g., nitration), monitor regioselectivity via LC-MS and compare with computational predictions (Hammett parameters). Optimize solvent polarity (e.g., DMF vs. THF) to modulate reaction rates .
Q. What strategies are recommended for studying the compound’s bioactivity in in vitro assays, such as enzyme inhibition or antimicrobial activity?
- Methodological Answer : Design dose-response assays (e.g., MIC for antimicrobial studies) using serial dilutions in DMSO/PBS. For enzyme inhibition (e.g., tyrosinase), use spectrophotometric methods (ΔA₄₉₅ nm) with L-DOPA as substrate. Include positive controls (kojic acid) and validate cytotoxicity via MTT assays on mammalian cell lines. Ensure compliance with in vitro research ethics (no human/animal testing) .
Data Contradiction & Validation
Q. How should discrepancies in reported physicochemical properties (e.g., solubility, logP) be addressed?
- Methodological Answer : Replicate measurements using standardized protocols. For solubility, use shake-flask method with HPLC quantification. LogP values can be validated via reverse-phase HPLC (C18 column, methanol/water mobile phase) against reference standards. Cross-reference with PubChem and NIST databases to identify outliers .
Q. What steps are necessary to confirm the absence of hazardous degradation products during long-term storage?
- Methodological Answer : Perform GC-MS or LC-QTOF analysis on aged samples to detect trace impurities (e.g., quinones from oxidation). Compare fragmentation patterns with spectral libraries. Implement stability-indicating methods (e.g., forced degradation under H₂O₂/light) to identify vulnerable functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
